molecular formula C18H13ClFN5O B2491611 5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 900012-58-0

5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B2491611
CAS No.: 900012-58-0
M. Wt: 369.78
InChI Key: LWECOHHOUIMABW-UHFFFAOYSA-N
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Description

5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, an oxadiazole ring, and various substituents that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This is followed by the construction of the oxadiazole ring via a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The reaction conditions often require the use of catalysts, such as copper(I) salts, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The presence of halogen atoms (chlorine and fluorine) makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Solvents like ethanol, methanol, and dichloromethane are frequently employed to facilitate these reactions. Reaction conditions, including temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in the replacement of halogen atoms with other substituents.

Scientific Research Applications

5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The triazole and oxadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. These interactions can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole
  • 5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole
  • 5-(1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O/c1-10-5-3-4-6-13(10)17-21-18(26-23-17)16-11(2)25(24-22-16)12-7-8-15(20)14(19)9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWECOHHOUIMABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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